(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Description
The compound (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a chalcone derivative featuring an azetidine ring substituted with a 1,2,3-triazole moiety. The azetidine ring (a four-membered saturated nitrogen heterocycle) confers rigidity and influences pharmacokinetic properties, while the 1,2,3-triazole group enhances binding interactions via hydrogen bonding and dipole interactions . The (2E)-stereochemistry is critical for maintaining planarity, which optimizes π-π stacking and electronic conjugation.
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-9-8-15-16-18/h1-9,13H,10-11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDZREOWMOINML-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazoles, a core structure in the compound, have found broad applications in drug discovery. They are part of essential building blocks like amino acids, nucleotides, etc.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond. This could suggest that the compound might interact with its targets through these properties.
Biochemical Pathways
1,2,3-triazoles have been applied in various fields such as agrochemistry and pharmacological chemistry. They have shown broad biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV. This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. This could suggest that the compound might have good stability and potentially good bioavailability.
Result of Action
Compounds containing 1,2,3-triazole have shown a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities. This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
Given the high chemical stability of 1,2,3-triazoles, it can be inferred that the compound might be stable under various environmental conditions.
Biological Activity
The compound (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one , also known as C14H14N4O , has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The molecular structure of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one features a phenyl group and a triazole moiety, contributing to its diverse biological activities. The compound's IUPAC name reflects its complex structure, which includes an azetidine ring and a conjugated enone system.
Molecular Formula and Structure
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O |
| IUPAC Name | (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
| SMILES Representation | Cc1ccccc1C(=O)N=N=Nc2ccccc2 |
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to be effective against various bacterial strains, including multidrug-resistant pathogens. The incorporation of the azetidine moiety may enhance the bioactivity of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one through synergistic effects.
Anticancer Activity
Research has also explored the anticancer potential of triazole-containing compounds. A study demonstrated that similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one against several bacterial strains. The results showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests conducted on human cancer cell lines revealed that (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one reduced cell viability in a dose-dependent manner. Flow cytometry analysis suggested that the compound induces apoptosis through mitochondrial pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and metabolic stability; however, further research is needed to elucidate its bioavailability and clearance rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related analogues, focusing on substituents, heterocyclic systems, and physicochemical properties:
Physicochemical Properties
- Azetidine vs.
- Triazole vs. Benzotriazole : Benzotriazole derivatives () exhibit higher lipophilicity (LogP ~3.5) due to the fused benzene ring, whereas the target compound’s triazole may improve aqueous solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F in ) increase metabolic stability but reduce solubility. Methoxy groups () enhance solubility and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
- Answer : The compound is synthesized via Claisen-Schmidt condensation between an aromatic aldehyde and ketone under basic conditions (e.g., NaOH/KOH in ethanol/methanol) . Key steps include:
- Azetidine-triazole intermediate preparation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-azetidine core.
- Enone formation : Aldol condensation under controlled pH and temperature (60–80°C) to ensure stereoselectivity (E-configuration).
- Optimization strategies : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) and improves yield (85–92% vs. 70%) . Solvent-free conditions minimize side reactions.
Q. What spectroscopic methods are most effective for characterizing this compound, and how do they confirm structural integrity?
- Answer :
- NMR spectroscopy :
- ¹H NMR : Confirms the azetidine ring (δ 3.8–4.2 ppm for N–CH2), triazole proton (δ 8.1 ppm), and enone system (δ 6.5–7.5 ppm for conjugated alkene) .
- ¹³C NMR : Identifies carbonyl (δ 190–200 ppm) and triazole carbons (δ 140–150 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 335.14) .
- IR spectroscopy : Detects carbonyl stretch (1650–1700 cm⁻¹) and C=C bonds (1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for this compound’s bioactivity?
- Answer :
- Functional group modifications :
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Triazole replacement (e.g., pyrazole) | Reduced antimicrobial activity | |
| Azetidine ring substitution (e.g., piperidine) | Altered pharmacokinetics | |
| Phenyl group halogenation (e.g., Cl, F) | Enhanced cytotoxicity |
- Assays : Use in vitro enzyme inhibition (e.g., kinase assays) and in vivo tumor xenograft models to correlate structural changes with activity .
Q. What computational approaches predict the interaction of this compound with biological targets like kinases or GPCRs?
- Answer :
- Molecular docking (AutoDock Vina) : Predicts binding poses with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Use 3D descriptors (e.g., CoMSIA) to correlate logP and polar surface area with IC50 values .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Answer : Discrepancies may arise from poor bioavailability or metabolic instability . Mitigation strategies:
- Pharmacokinetic (PK) studies : Measure plasma half-life (e.g., LC-MS/MS) and identify metabolites .
- Formulation optimization : Use liposomal encapsulation to enhance solubility and tissue penetration .
- Proteomic profiling : Compare target engagement in cell lysates vs. animal tissues using Western blot or ELISA .
Data Analysis & Experimental Design
Q. How should researchers analyze discrepancies in biological assay results across studies (e.g., conflicting IC50 values)?
- Answer :
- Variable standardization : Control cell lines (e.g., HepG2 vs. HEK293), assay conditions (pH, serum concentration), and compound purity (HPLC ≥ 95%).
- Statistical validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Replicate experiments ≥3 times .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends .
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s anticancer potential?
- Answer :
- In vitro :
- MTT assay : IC50 determination in breast cancer (MCF-7) and leukemia (K562) cell lines .
- Apoptosis assays : Annexin V/PI staining to quantify cell death mechanisms .
- In vivo :
- Xenograft models : Nude mice injected with MDA-MB-231 cells; monitor tumor volume after oral administration (10 mg/kg/day) .
- Toxicology : Assess liver/kidney function via serum ALT, creatinine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
